molecular formula C18H26N2O7 B12549184 3,5-Dinitrobenzoic acid;undec-10-en-1-ol CAS No. 142450-98-4

3,5-Dinitrobenzoic acid;undec-10-en-1-ol

Cat. No.: B12549184
CAS No.: 142450-98-4
M. Wt: 382.4 g/mol
InChI Key: NJTKLKHWWJURIO-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoic acid;undec-10-en-1-ol is a compound that combines the properties of 3,5-dinitrobenzoic acid and undec-10-en-1-ol. 3,5-Dinitrobenzoic acid is an organic compound with the formula (O2N)2C6H3CO2H, known for its use in identifying alcohol components in esters and in the fluorometric analysis of creatinine . Undec-10-en-1-ol is an unsaturated alcohol with a long carbon chain, often used in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dinitrobenzoic acid is synthesized from benzoic acid through a nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% .

Undec-10-en-1-ol can be synthesized through the hydroboration-oxidation of undec-10-ene. This involves the addition of borane (BH3) to the double bond of undec-10-ene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of 3,5-dinitrobenzoic acid typically involves large-scale nitration processes using benzoic acid and nitric acid with sulfuric acid as a catalyst. The process is optimized for high yield and purity.

Undec-10-en-1-ol is produced industrially through the hydroboration-oxidation method, with careful control of reaction conditions to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: Reduction of the nitro groups to amino groups using reducing agents like tin (Sn) and hydrochloric acid (HCl).

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Undec-10-en-1-ol can undergo:

    Oxidation: Oxidation to form undec-10-enal or undec-10-enoic acid using oxidizing agents like potassium permanganate (KMnO4).

    Esterification: Reaction with carboxylic acids to form esters.

Common Reagents and Conditions

    Reduction of 3,5-Dinitrobenzoic acid: Tin (Sn) and hydrochloric acid (HCl).

    Oxidation of Undec-10-en-1-ol: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction of 3,5-Dinitrobenzoic acid: 3,5-Diaminobenzoic acid.

    Oxidation of Undec-10-en-1-ol: Undec-10-enal or undec-10-enoic acid.

Scientific Research Applications

3,5-Dinitrobenzoic acid is used in:

Undec-10-en-1-ol is used in:

    Chemistry: Synthesis of various organic compounds.

    Biology: Studying lipid metabolism and cell membrane interactions.

    Medicine: Research on drug delivery systems and bioactive compounds.

    Industry: Production of fragrances and flavoring agents.

Mechanism of Action

3,5-Dinitrobenzoic acid exerts its effects through the interaction of its nitro groups with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The compound’s acidity also plays a role in its reactivity and interactions with other molecules .

Undec-10-en-1-ol interacts with biological membranes due to its long hydrophobic chain and hydroxyl group. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems and studies on cell membrane dynamics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitrobenzoic acid is unique due to its two nitro groups, which enhance its acidity and reactivity compared to mono-nitrobenzoic acids . This makes it more effective in specific analytical and industrial applications.

Undec-10-en-1-ol is unique due to its unsaturated long carbon chain, which provides distinct chemical and physical properties compared to saturated alcohols. This makes it valuable in the synthesis of complex organic molecules and in applications requiring specific hydrophobic interactions.

Properties

CAS No.

142450-98-4

Molecular Formula

C18H26N2O7

Molecular Weight

382.4 g/mol

IUPAC Name

3,5-dinitrobenzoic acid;undec-10-en-1-ol

InChI

InChI=1S/C11H22O.C7H4N2O6/c1-2-3-4-5-6-7-8-9-10-11-12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2,12H,1,3-11H2;1-3H,(H,10,11)

InChI Key

NJTKLKHWWJURIO-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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